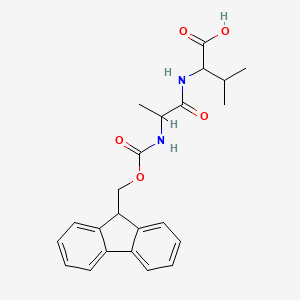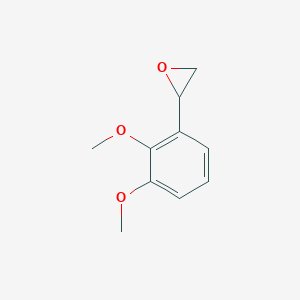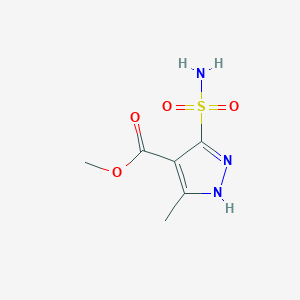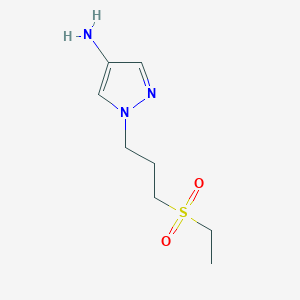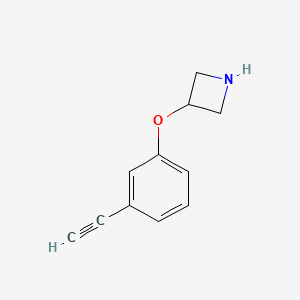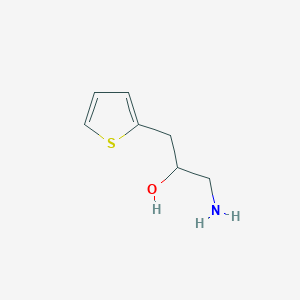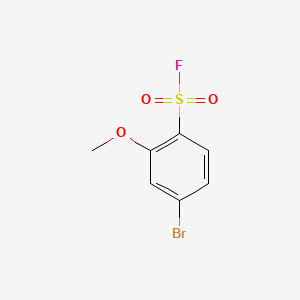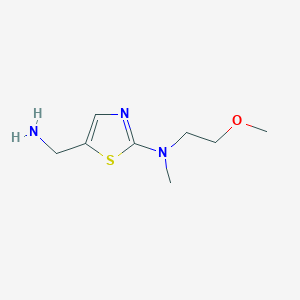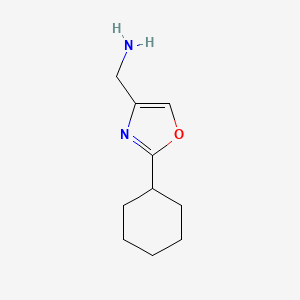
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with a cyclohexyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The subsequent introduction of the methanamine group can be achieved through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Reduced oxazole compounds.
Substitution: Substituted methanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or activation of specific biological pathways . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Comparison: (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties compared to its cyclopropyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for specific applications where other oxazole derivatives may not be as effective.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
(2-cyclohexyl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h7-8H,1-6,11H2 |
InChI-Schlüssel |
ITUZJYCSZGBDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC(=CO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)

